molecular formula C9H12ClN B7766761 Isoquinoline, 1,2,3,4-tetrahydro-, hydrochloride

Isoquinoline, 1,2,3,4-tetrahydro-, hydrochloride

Cat. No.: B7766761
M. Wt: 169.65 g/mol
InChI Key: MGFREDWKELGWML-UHFFFAOYSA-N
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Description

Isoquinoline, 1,2,3,4-tetrahydro-, hydrochloride is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is part of the isoquinoline alkaloids, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isoquinoline, 1,2,3,4-tetrahydro-, hydrochloride typically involves the reduction of isoquinoline. One common method is the catalytic hydrogenation of isoquinoline using hydrogen gas in the presence of a palladium or platinum catalyst. The reaction is carried out under high pressure and temperature conditions to achieve the desired reduction .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalytic systems and optimized reaction parameters further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions: Isoquinoline, 1,2,3,4-tetrahydro-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Isoquinoline, 1,2,3,4-tetrahydro-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative disorders and infectious diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Isoquinoline, 1,2,3,4-tetrahydro-, hydrochloride involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes, modulate neurotransmitter systems, and interact with cellular receptors. The specific pathways and targets depend on the particular biological activity being investigated .

Comparison with Similar Compounds

Comparison: Isoquinoline, 1,2,3,4-tetrahydro-, hydrochloride is unique due to its specific structural features and biological activities. Compared to isoquinoline, it has a reduced aromatic ring, which affects its chemical reactivity and biological interactions. The presence of the hydrochloride group enhances its solubility and stability, making it more suitable for certain applications .

Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-2-ium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N.ClH/c1-2-4-9-7-10-6-5-8(9)3-1;/h1-4,10H,5-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFREDWKELGWML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[NH2+]CC2=CC=CC=C21.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

91-21-4 (Parent)
Record name Isoquinoline, 1,2,3,4-tetrahydro-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014099811
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

169.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14099-81-1
Record name 1,2,3,4-Tetrahydroisoquinoline hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14099-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoquinoline, 1,2,3,4-tetrahydro-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014099811
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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